1-isocyanato-1-methanesulfonylethane
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Overview
Description
1-Isocyanato-1-methanesulfonylethane is a chemical compound characterized by the presence of both an isocyanate group (-NCO) and a methanesulfonyl group (-SO2CH3).
Preparation Methods
The synthesis of 1-isocyanato-1-methanesulfonylethane can be achieved through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate, which is then treated with phosgene to yield the desired isocyanate . Industrial production often relies on the phosgene method due to its efficiency, despite the associated safety concerns . Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to mitigate these risks .
Chemical Reactions Analysis
1-Isocyanato-1-methanesulfonylethane undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: It can be used as a monomer in the production of polyurethanes, where it reacts with polyols.
Common reagents used in these reactions include amines, alcohols, and water, with conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates . Major products formed from these reactions include ureas, carbamates, and polyurethanes .
Scientific Research Applications
1-Isocyanato-1-methanesulfonylethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isocyanato-1-methanesulfonylethane involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, such as amines and alcohols, leading to the formation of ureas and carbamates . The methanesulfonyl group can also participate in reactions, particularly in the formation of sulfonamides . These interactions are crucial in its applications in polymer chemistry and bioconjugation .
Comparison with Similar Compounds
1-Isocyanato-1-methanesulfonylethane can be compared to other isocyanate compounds, such as:
Methyl isocyanate: Known for its use in the production of carbamate pesticides, it is highly toxic and has a simpler structure.
Phenyl isocyanate: Used in organic synthesis, it has a more complex aromatic structure and different reactivity patterns.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes, it has a longer aliphatic chain and is less reactive than this compound.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in simpler isocyanates .
Properties
CAS No. |
2649017-12-7 |
---|---|
Molecular Formula |
C4H7NO3S |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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